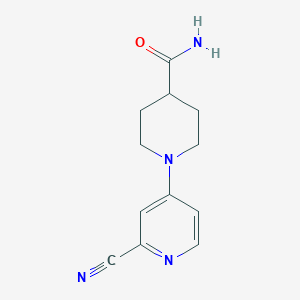![molecular formula C15H13ClN2O2S B7555472 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. By blocking this pathway, 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile prevents the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile has been shown to have a potent inhibitory effect on BTK activity, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells. In autoimmune diseases, 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile suppresses the activation of B cells and reduces the production of autoantibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its effectiveness may be limited by the development of resistance and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile. One area of focus is the identification of biomarkers that can predict response to treatment and monitor disease progression. Another area of interest is the combination of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile with other drugs to enhance its efficacy and overcome resistance. Additionally, the development of novel formulations and delivery methods may improve the pharmacokinetics and bioavailability of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile.
Métodos De Síntesis
The synthesis of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile involves several steps, including the reaction of 4-methylsulfonylbenzaldehyde with methylamine, followed by the reaction of the resulting product with 5-chloro-2-cyanobenzonitrile. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
5-chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-21(19,20)14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMDTBFDPUFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555399.png)
![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)

![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)


![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
